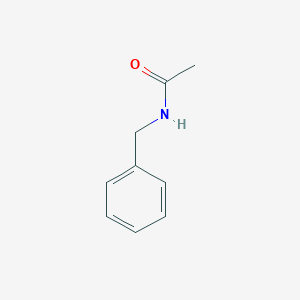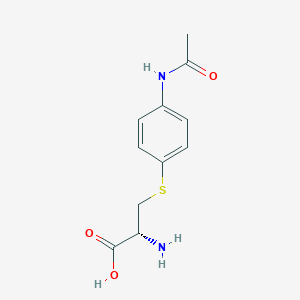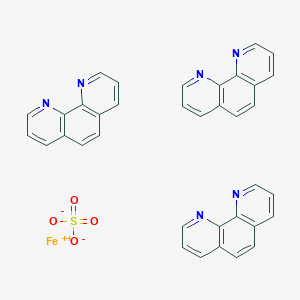
1,3-Dibencilurea
Descripción general
Descripción
1,3-Dibencilurea: es un compuesto orgánico con la fórmula molecular C15H16N2O. Es un derivado de la urea, donde dos grupos bencilo están unidos a los átomos de nitrógeno de la molécula de urea.
Aplicaciones Científicas De Investigación
La 1,3-dibencilurea tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigada por su potencial como inhibidor enzimático.
Medicina: Explorada por sus potenciales propiedades terapéuticas, incluyendo actividades anticancerígenas y antibacterianas.
Industria: Utilizada en la producción de polímeros y otros materiales.
Mecanismo De Acción
El mecanismo de acción de la 1,3-dibencilurea involucra su interacción con objetivos moleculares específicos. Puede formar enlaces de hidrógeno con proteínas y otras biomoléculas, afectando su estructura y función. La capacidad del compuesto para interactuar con enzimas y receptores lo convierte en un posible candidato para el desarrollo de fármacos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 1,3-dibencilurea se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de bencilamina con urea en condiciones controladas. Otro método incluye la reacción de dibencilcianamida con agua en presencia de un catalizador .
Métodos de producción industrial: En entornos industriales, la síntesis de this compound a menudo implica el uso de cianamida como material de partida. La reacción generalmente se lleva a cabo en ausencia de catalizadores metálicos y en condiciones suaves para garantizar altos rendimientos y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: La 1,3-dibencilurea experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar isocianatos de bencilo correspondientes.
Reducción: Las reacciones de reducción pueden convertirla en bencilaminas.
Sustitución: Las reacciones de sustitución nucleofílica en la posición bencílica son comunes.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Hidruros metálicos o hidrogenación catalítica.
Sustitución: Nucleófilos como haluros o aminas en condiciones básicas.
Productos principales:
Oxidación: Isocanatos de bencilo.
Reducción: Bencilaminas.
Sustitución: Varias ureas sustituidas.
Comparación Con Compuestos Similares
Compuestos similares:
- 1,3-Dietilurea
- 1,3-Dimetilurea
- 1,3-Difenilurea
Comparación: La 1,3-dibencilurea es única debido a la presencia de grupos bencilo, que mejoran su capacidad para interactuar con sistemas aromáticos en moléculas biológicas. Esta propiedad la distingue de otros derivados de urea, haciéndola particularmente útil en química medicinal .
Propiedades
IUPAC Name |
1,3-dibenzylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOLVAXCGIBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061710 | |
| Record name | Urea, N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1466-67-7 | |
| Record name | N,N′-Dibenzylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibenzylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibenzylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-bis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea, N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibenzylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIBENZYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV725XJ34V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-dibenzylurea in the synthesis of Lacosamide?
A1: 1,3-dibenzylurea [] is identified as an impurity (specifically, impurity 8) generated during the synthesis of the anticonvulsant drug Lacosamide. This highlights the importance of monitoring and controlling impurities during drug manufacturing to ensure product quality and safety.
Q2: How does the solvent affect the thermal dissociation of 1,3-dibenzylurea?
A2: Research indicates that 1,3-dibenzylurea dissociates faster in fatty acids than in alcohols []. This suggests that the solvent's ability to donate protons plays a significant role in the dissociation process. Studies propose a base catalysis mechanism in alcohols, involving an intermediate complex with two alcohol molecules and one 1,3-dibenzylurea molecule.
Q3: Can 1,3-dibenzylurea be synthesized through catalytic carbonylation?
A3: Yes, research shows that selenium can catalyze the oxidative carbonylation of benzylamines to produce 1,3-dibenzylureas []. This method offers a potential alternative route for synthesizing this compound.
Q4: What is the significance of researching tetrabenzylglycoluril in relation to 1,3-dibenzylurea?
A4: While the provided abstract doesn't provide specific details on the relationship [], exploring synthetic routes to tetrabenzylglycoluril could offer insights into the reactivity and potential applications of structurally related compounds like 1,3-dibenzylurea. Further investigation into the full research paper may reveal specific connections and relevance to 1,3-dibenzylurea.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

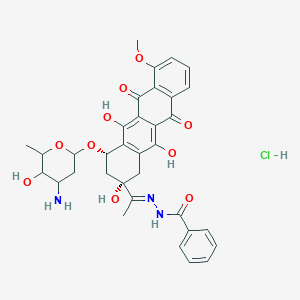
![Indeno[1,2,3-cd]fluoranthene](/img/structure/B110305.png)
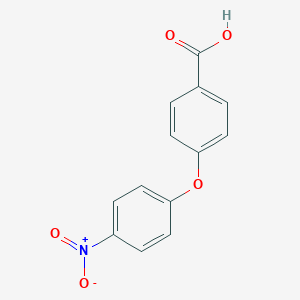
![4-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B110316.png)


